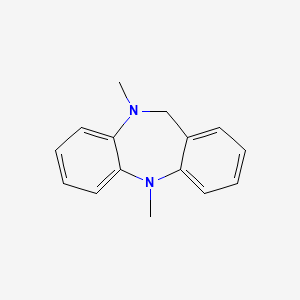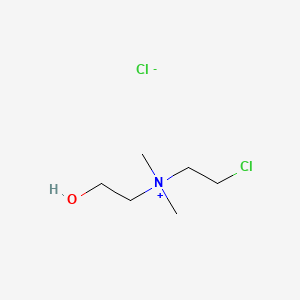![molecular formula C23H27NO2 B13740883 N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German] CAS No. 6606-16-2](/img/structure/B13740883.png)
N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester is a chemical compound known for its unique structure and properties. It is also referred to as 9-Azabicyclo(3.3.1)nonan-3-beta-ol, 9-methyl-, diphenylacetate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester involves several steps. One common method includes the esterification of 9-Azabicyclo(3.3.1)nonan-3-beta-ol with diphenylacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-norgranatan-3-ol: A related compound without the diphenylacetyl ester group.
Diphenylacetic acid esters: Compounds with similar ester functional groups but different core structures.
Uniqueness
N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester is unique due to its bicyclic structure combined with the diphenylacetyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6606-16-2 |
|---|---|
Molekularformel |
C23H27NO2 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO2/c1-24-19-13-8-14-20(24)16-21(15-19)26-23(25)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-22H,8,13-16H2,1H3 |
InChI-Schlüssel |
HDVCAVADDPJAAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


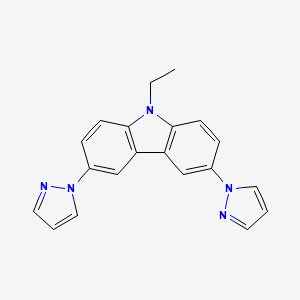
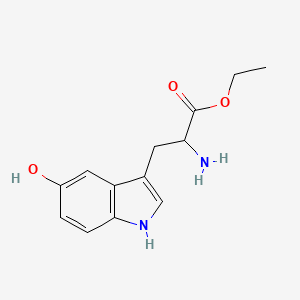
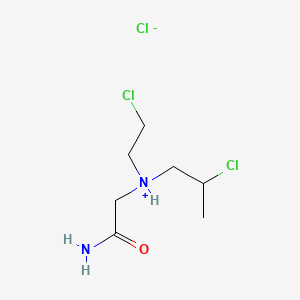
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

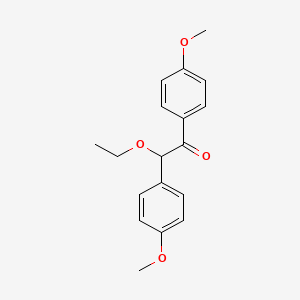
![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)


![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
